molecular formula C4H5F3O B6145335 1-(trifluoromethyl)cyclopropan-1-ol CAS No. 1303531-72-7

1-(trifluoromethyl)cyclopropan-1-ol

Cat. No.: B6145335
CAS No.: 1303531-72-7
M. Wt: 126.08 g/mol
InChI Key: ZQZIYSHMRFHPKW-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropan-1-ol is an organic compound with the molecular formula C4H5F3O. It features a cyclopropane ring substituted with a trifluoromethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Trifluoromethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of olefins using trifluoromethyl diazo compounds in the presence of metal catalysts such as rhodium or copper . The reaction typically proceeds under mild conditions and yields the desired cyclopropane derivative with high selectivity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, carboxylic acids, and various substituted cyclopropanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Trifluoromethyl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the cyclopropane ring’s strained structure can facilitate interactions with biological macromolecules, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoromethyl)cyclopropan-1-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound with a wide range of applications in various fields .

Properties

CAS No.

1303531-72-7

Molecular Formula

C4H5F3O

Molecular Weight

126.08 g/mol

IUPAC Name

1-(trifluoromethyl)cyclopropan-1-ol

InChI

InChI=1S/C4H5F3O/c5-4(6,7)3(8)1-2-3/h8H,1-2H2

InChI Key

ZQZIYSHMRFHPKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(F)(F)F)O

Purity

95

Origin of Product

United States

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